1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one
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Overview
Description
1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one is a chemical compound with the molecular formula C12H23N3O and a molecular weight of 225.33 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an aminocyclohexyl group and an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one involves multiple steps. One common synthetic route includes the reaction of 3-aminocyclohexylamine with piperazine, followed by acetylation to introduce the ethanone group . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclohexyl group and the piperazine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
1-(4-(3-Aminocyclohexyl)piperazin-1-YL)ethan-1-one can be compared with other similar compounds, such as:
1-(4-(3-Aminophenyl)piperazin-1-yl)ethan-1-one: This compound has a phenyl group instead of a cyclohexyl group, which may result in different biological activities and chemical properties.
1-(4-(4-Aminophenyl)piperazin-1-yl)ethan-1-one: Similar to the previous compound but with a different substitution pattern on the phenyl ring.
This compound dihydrochloride: This is a salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the aminocyclohexyl and piperazine moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-[4-(3-aminocyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H23N3O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h11-12H,2-9,13H2,1H3 |
InChI Key |
ACXTTWGANQTENC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCCC(C2)N |
Origin of Product |
United States |
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